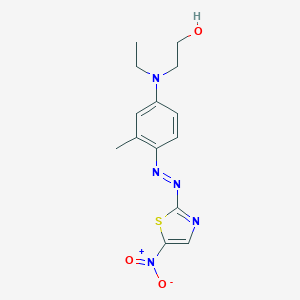![molecular formula C15H9F3O3 B080673 2-[3-(trifluoromethyl)benzoyl]benzoic Acid CAS No. 13450-38-9](/img/structure/B80673.png)
2-[3-(trifluoromethyl)benzoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(trifluoromethyl)benzoyl]benzoic acid, also known as TFBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFBA belongs to the class of organic compounds known as benzoic acids, which are commonly used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves its binding to the catalytic site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which can promote the transcription of certain genes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell proliferation and differentiation.
生化学的および生理学的効果
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has also been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune response.
実験室実験の利点と制限
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has several advantages as a tool compound in scientific research. It is a highly selective inhibitor of HDAC enzymes, allowing for the specific modulation of gene expression patterns. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by the cellular environment and other factors.
将来の方向性
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has significant potential for future research in various fields. One area of interest is the development of new cancer therapies that target HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could also be used to study the role of HDACs in other biological processes, such as development and differentiation. Additionally, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could be used as a tool compound to investigate the effects of histone acetylation on gene expression in different cell types and disease states.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been used as a tool compound in various fields, including cancer research and immunology. While 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments, it has significant potential for future research and the development of new therapies.
合成法
The synthesis of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves the reaction of 3-(trifluoromethyl)benzoyl chloride with benzoic acid in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via an acylation mechanism, resulting in the formation of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid as a white crystalline solid. The purity of the product can be improved through recrystallization or chromatographic purification.
科学的研究の応用
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been extensively used as a tool compound in scientific research due to its ability to selectively modify the activity of certain proteins. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid acts as an inhibitor of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC activity, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid can induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression patterns.
特性
CAS番号 |
13450-38-9 |
|---|---|
製品名 |
2-[3-(trifluoromethyl)benzoyl]benzoic Acid |
分子式 |
C15H9F3O3 |
分子量 |
294.22 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(20)21/h1-8H,(H,20,21) |
InChIキー |
NOGVBNADQLELOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
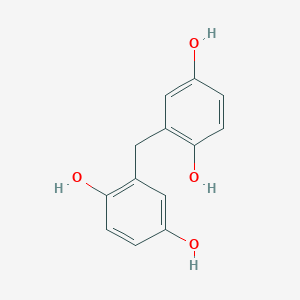
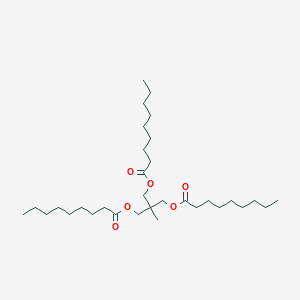
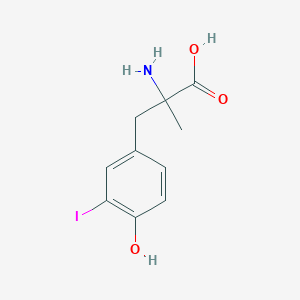

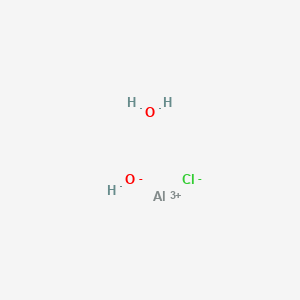
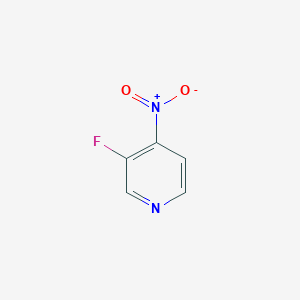
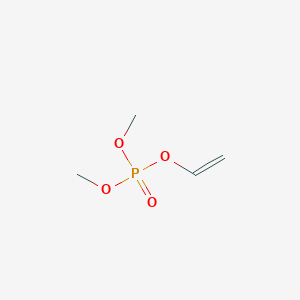
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
